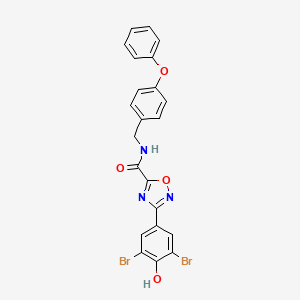
iOWH-032
Übersicht
Beschreibung
IOWH-032 ist eine synthetische Verbindung, die für ihre potente Hemmung des Chloridkanals des transmembranen Leitfähigkeitsregulators der cystischen Fibrose bekannt ist. Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von sekretorischem Durchfall, der durch Cholera-Toxin verursacht wird .
Wissenschaftliche Forschungsanwendungen
IOWH-032 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Hemmung von Chloridkanälen zu untersuchen.
Biologie: this compound wird verwendet, um die Rolle des transmembranen Leitfähigkeitsregulators der cystischen Fibrose in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: Die Verbindung wird als potenzielle Behandlung für sekretorischen Durchfall und andere Erkrankungen im Zusammenhang mit Chloridkanalfunktionsstörungen untersucht.
Industrie: This compound wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe verwendet, die auf Chloridkanäle abzielen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es den Chloridkanal des transmembranen Leitfähigkeitsregulators der cystischen Fibrose hemmt. Diese Hemmung reduziert den Fluss von Chloridionen über Zellmembranen, wodurch der Flüssigkeits- und Elektrolytverlust bei Erkrankungen wie sekretorischem Durchfall, der durch Cholera-Toxin verursacht wird, verringert wird. Die molekularen Ziele von this compound umfassen den Chloridkanal selbst und die beteiligten Pfade beziehen sich auf den Ionentransport und die Flüssigkeitshomöostase .
Wirkmechanismus
Target of Action
The primary target of iOWH-032 is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a chloride channel that plays a crucial role in fluid homeostasis across epithelial surfaces . It is the primary driver of secretion in cases of diarrhea caused by enterotoxigenic bacteria .
Mode of Action
This compound acts as a synthetic inhibitor of CFTR . It rapidly blocks and potentiates hCFTR activity in a concentration-dependent manner .
Biochemical Pathways
The inhibition of CFTR by this compound affects the chloride ion transport across epithelial surfaces . This action disrupts the balance of fluid across these surfaces, ultimately affecting the exchange of water inside and outside the cells .
Result of Action
The inhibition of CFTR by this compound leads to a reduction in fluid and electrolyte loss in cases of cholera toxin-induced secretory diarrhea . In vitro studies have shown that this compound can inhibit SARS-CoV-2 replication .
Biochemische Analyse
Biochemical Properties
IOWH-032 plays a significant role in biochemical reactions by inhibiting the activity of CFTR. It interacts with CFTR, a chloride ion channel, and controls the movement of chloride ions in and out of cells . This interaction is crucial for maintaining fluid homeostasis across epithelial cells .
Cellular Effects
This compound has been shown to inhibit SARS-CoV-2 replication in wild type (WT)-CFTR bronchial cells, with an IC50 of 4.52 μM . This suggests that this compound can influence cell function by inhibiting viral replication.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to CFTR, leading to the inhibition of the channel’s activity. This inhibition disrupts the movement of chloride ions across the cell membrane, affecting fluid homeostasis within the cell .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. In T84-CFTR cells, this compound was found to inhibit CFTR activity with an IC50 value of 6.87 μM . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, this compound has been shown to significantly inhibit the secretion induced by cholera toxin (CTX). In a custom rat model, an oral dose of 5 mg/kg of this compound reduced the fecal output index by 70% compared to the control group (cholera toxin) .
Metabolic Pathways
Given its role as a CFTR inhibitor, it is likely that it interacts with enzymes and cofactors involved in chloride ion transport across cell membranes .
Transport and Distribution
Given its role as a CFTR inhibitor, it is likely that it interacts with transporters or binding proteins involved in chloride ion transport .
Subcellular Localization
Given its role as a CFTR inhibitor, it is likely that it is localized to the cell membrane where CFTR is primarily found .
Vorbereitungsmethoden
Die Synthese von IOWH-032 umfasst mehrere Schritte, beginnend mit der Herstellung von 3,5-Dibrom-4-hydroxybenzaldehyd. Dieser Zwischenprodukt wird dann mit 4-Phenoxybenzylamin umgesetzt, um die entsprechende Schiff-Base zu bilden. Die Schiff-Base wird mit Cyanogenbromid cyclisiert, um das Endprodukt, 3-(3,5-Dibrom-4-oxocyclohexa-2,5-dien-1-yliden)-N-[(4-Phenoxyphenyl)methyl]-1,2,4-oxadiazol-5-carboxamid, zu erhalten .
Analyse Chemischer Reaktionen
IOWH-032 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen unterliegen, insbesondere an den Bromstellen, um verschiedene substituierte Derivate zu bilden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
IOWH-032 ist einzigartig in seiner potenten Hemmung des Chloridkanals des transmembranen Leitfähigkeitsregulators der cystischen Fibrose. Ähnliche Verbindungen umfassen:
PPQ-102: Ein weiterer Hemmer des transmembranen Leitfähigkeitsregulators der cystischen Fibrose mit einem anderen Wirkmechanismus.
GlyH-101: Eine Verbindung mit ähnlichen Chloridkanal-Hemmeigenschaften, aber einer anderen chemischen Struktur.
OSSK-2 und OSSK-3: Verbindungen mit Strukturen, die GlyH-101 ähneln, die auch eine Chloridkanalhemmung zeigen
This compound zeichnet sich durch sein spezifisches Hemmungsprofil und seine potenziellen therapeutischen Anwendungen bei der Behandlung von sekretorischem Durchfall und anderen Erkrankungen im Zusammenhang mit Chloridkanälen aus.
Eigenschaften
IUPAC Name |
3-(3,5-dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Br2N3O4/c23-17-10-14(11-18(24)19(17)28)20-26-22(31-27-20)21(29)25-12-13-6-8-16(9-7-13)30-15-4-2-1-3-5-15/h1-11,28H,12H2,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFNLJXHXBIKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC(=C(C(=C4)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Br2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026095 | |
| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191252-49-9 | |
| Record name | IOWH-032 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191252499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IOWH-032 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12959 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOWH-032 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3GDT6YWV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of IOWH032?
A1: IOWH032 acts as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel [, , ]. This channel plays a crucial role in fluid secretion in various tissues, including the intestines. By inhibiting CFTR, IOWH032 aims to reduce fluid secretion and potentially alleviate symptoms of secretory diarrhea [].
Q2: Has IOWH032 shown efficacy in treating cholera in clinical trials?
A2: A Phase 2a clinical trial (NCT04150250) investigated the safety and efficacy of IOWH032 in treating cholera in a controlled human infection model []. While the compound was found to be generally safe and achieved adequate plasma levels, it did not significantly reduce diarrheal stool output or severity compared to placebo []. Therefore, further development of IOWH032 for cholera treatment is not currently being pursued [].
Q3: Are there other potential applications for IOWH032 being explored?
A3: Interestingly, in vitro studies have shown that IOWH032 can inhibit SARS-CoV-2 replication in human bronchial epithelial cells [, ]. This antiviral activity was also observed with another CFTR inhibitor, PPQ-102, suggesting a potential role for CFTR in the viral life cycle []. These findings warrant further investigation to explore the potential of CFTR inhibitors as a therapeutic strategy for COVID-19 [, ].
Q4: How does the structure of IOWH032 influence its activity?
A4: While specific structure-activity relationship (SAR) data for IOWH032 is limited in the provided abstracts, research indicates that slight structural modifications to similar compounds can significantly alter their potency and selectivity for CFTR []. Comparative studies using human, murine, and Xenopus CFTR orthologs have revealed that even small changes in the compound structure can lead to ortholog-specific effects on CFTR potentiation []. This highlights the importance of careful structural optimization for developing effective and selective CFTR modulators [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)
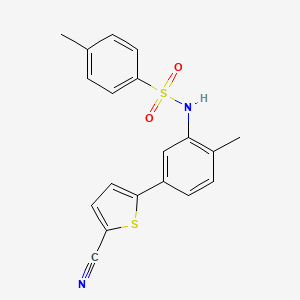

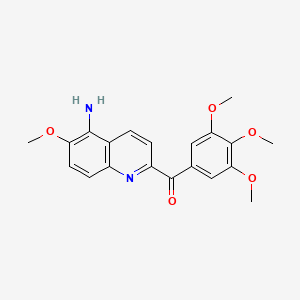
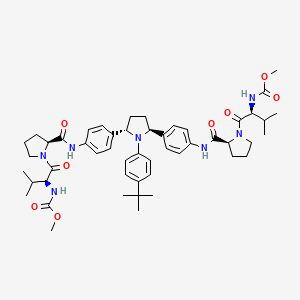
![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)
![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B612153.png)
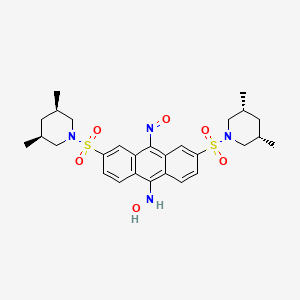

![4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole](/img/structure/B612156.png)
![Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B612157.png)
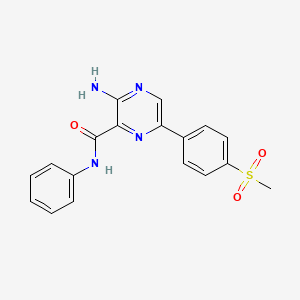
![2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one](/img/structure/B612161.png)
![2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol](/img/structure/B612163.png)
